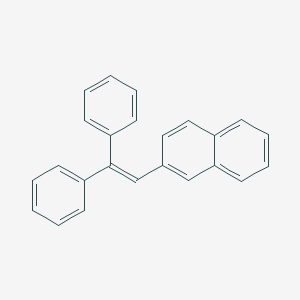![molecular formula C18H11Br B371728 2-Bromobenzo[c]phenanthrene CAS No. 53034-15-4](/img/structure/B371728.png)
2-Bromobenzo[c]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzo[c]phenanthrene is an organic compound with the molecular formula C18H11Br It is a brominated derivative of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[c]phenanthrene typically involves the bromination of benzo[c]phenanthrene. One common method is the reaction of benzo[c]phenanthrene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzo[c]phenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atom can yield benzo[c]phenanthrene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted benzo[c]phenanthrene derivatives.
Oxidation Reactions: Products include benzo[c]phenanthrene quinones and other oxygenated compounds.
Reduction Reactions: The major product is benzo[c]phenanthrene.
Scientific Research Applications
2-Bromobenzo[c]phenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to other bioactive polycyclic aromatic hydrocarbons.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Bromobenzo[c]phenanthrene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its normal function and potentially leading to mutagenic effects. It can also bind to proteins, affecting their structure and function. These interactions are mediated through non-covalent forces such as π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Benzo[c]phenanthrene: The parent compound without the bromine substitution.
3-Bromobenzo[c]phenanthrene: A brominated derivative with the bromine atom at a different position.
9-Bromophenanthrene: Another brominated polycyclic aromatic hydrocarbon with a different structural arrangement.
Uniqueness: 2-Bromobenzo[c]phenanthrene is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. Its structural properties make it a valuable compound for studying the effects of bromination on polycyclic aromatic hydrocarbons and for developing new materials and therapeutic agents.
Properties
IUPAC Name |
2-bromobenzo[c]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-15-10-9-13-6-8-14-7-5-12-3-1-2-4-16(12)18(14)17(13)11-15/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFYLLMPQWHQLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC(=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-methylphenyl)(sulfinyl)methyl]-N-phenylamine](/img/structure/B371645.png)
![5-oxo-N-(1-phenylethyl)tricyclo[5.2.1.02,6]deca-3,8-diene-2-carboxamide](/img/structure/B371647.png)

![1-methyl-4-[(E)-2-phenylethenyl]naphthalene](/img/structure/B371653.png)
![3-[2-(2-Naphthyl)vinyl]phenanthrene](/img/structure/B371654.png)
![2-[(E)-2-bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-3-ylethenyl]naphthalene](/img/structure/B371655.png)
![9-[2-(4-Methyl-1-naphthyl)vinyl]phenanthrene](/img/structure/B371657.png)
![1-Methyl-4-[2-(1-naphthyl)vinyl]naphthalene](/img/structure/B371658.png)



![11-Methylbenzo[c]chrysene](/img/structure/B371667.png)
![8-Methylbenzo[c]chrysene](/img/structure/B371669.png)

